molecular formula C15H15NO3 B11074559 (4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]quinolin-5-yl)acetic acid, methyl ester

(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]quinolin-5-yl)acetic acid, methyl ester

Cat. No.: B11074559
M. Wt: 257.28 g/mol
InChI Key: QBUIPGCKFGHUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{4-OXO-1H,2H,3H,4H,5H-CYCLOPENTA[C]QUINOLIN-5-YL}ACETATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The unique structure of this compound, which includes a quinoline core fused with a cyclopentane ring, makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-OXO-1H,2H,3H,4H,5H-CYCLOPENTA[C]QUINOLIN-5-YL}ACETATE typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-OXO-1H,2H,3H,4H,5H-CYCLOPENTA[C]QUINOLIN-5-YL}ACETATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

METHYL 2-{4-OXO-1H,2H,3H,4H,5H-CYCLOPENTA[C]QUINOLIN-5-YL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{4-OXO-1H,2H,3H,4H,5H-CYCLOPENTA[C]QUINOLIN-5-YL}ACETATE involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms . Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, providing anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL 2-{4-OXO-1H,2H,3H,4H,5H-CYCLOPENTA[C]QUINOLIN-5-YL}ACETATE lies in its fused cyclopentane-quinoline structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound in pharmaceutical research.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 2-(4-oxo-2,3-dihydro-1H-cyclopenta[c]quinolin-5-yl)acetate

InChI

InChI=1S/C15H15NO3/c1-19-14(17)9-16-13-8-3-2-5-11(13)10-6-4-7-12(10)15(16)18/h2-3,5,8H,4,6-7,9H2,1H3

InChI Key

QBUIPGCKFGHUAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C3=C(C1=O)CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.